2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt
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Overview
Description
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is an organic compound with a complex structure
Preparation Methods
The synthesis of 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt involves several steps. The primary synthetic route includes the reaction of 2-naphthalenecarboxylic acid with 4-chloro-2,5-dimethoxyaniline under specific conditions to form the amide bond. The hydroxylation of the naphthalene ring is achieved through a controlled oxidation process. Finally, the monosodium salt is formed by neutralizing the compound with sodium hydroxide .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with proteins, affecting their function. The chloro and methoxy groups can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to similar compounds, 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt stands out due to its unique combination of functional groups. Similar compounds include:
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-: Lacks the monosodium salt, affecting its solubility and reactivity.
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxy-:
This compound’s unique structure allows for specific interactions and
Properties
CAS No. |
68556-10-5 |
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Molecular Formula |
C19H15ClNNaO4 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
sodium;3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H16ClNO4.Na/c1-24-17-10-15(18(25-2)9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22;/h3-10,22H,1-2H3,(H,21,23);/q;+1/p-1 |
InChI Key |
GRWVCYAFOSSOOO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC)Cl.[Na+] |
Origin of Product |
United States |
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